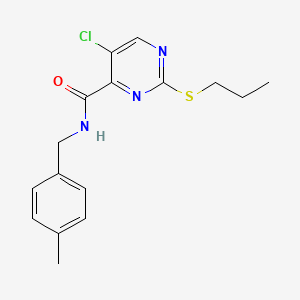

5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15316742

Molecular Formula: C16H18ClN3OS

Molecular Weight: 335.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18ClN3OS |

|---|---|

| Molecular Weight | 335.9 g/mol |

| IUPAC Name | 5-chloro-N-[(4-methylphenyl)methyl]-2-propylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H18ClN3OS/c1-3-8-22-16-19-10-13(17)14(20-16)15(21)18-9-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,21) |

| Standard InChI Key | DSUSTHVICMVXGR-UHFFFAOYSA-N |

| Canonical SMILES | CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)C)Cl |

Introduction

5-Chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocycles characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a chloro substituent, a propylsulfanyl group, and an amide functional group, indicating potential biological activity.

Synthesis and Purification

The synthesis of 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves constructing the pyrimidine ring followed by the introduction of functional groups. This process may require multiple steps, including purification techniques such as recrystallization or chromatography to isolate the desired product. Reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Synthesis Steps:

-

Pyrimidine Ring Construction: Typically involves condensation reactions or cyclization of appropriate precursors.

-

Introduction of Functional Groups: Chlorination, sulfanylation, and carboxamide formation steps.

-

Purification: Techniques like recrystallization or chromatography are used.

Potential Biological Activity and Applications

This compound is classified under pharmaceutical agents, particularly those that may exhibit biological activity through interactions with specific targets in biological systems. It has been referenced in patent literature as part of research into compounds with therapeutic potential, especially in the context of adenosine receptor modulation and other pharmacological applications.

Potential Applications:

-

Adenosine Receptor Modulation: This could involve influencing various physiological processes mediated by adenosine receptors.

-

Other Pharmacological Applications: May include anti-inflammatory, antimicrobial, or anticancer activities, though specific data is not available.

Data Table: General Information on Pyrimidine Derivatives

| Compound Feature | Description |

|---|---|

| Chemical Class | Pyrimidine derivatives |

| Functional Groups | Chloro, propylsulfanyl, amide |

| Potential Applications | Adenosine receptor modulation, other pharmacological applications |

| Synthesis | Multi-step process involving pyrimidine ring construction and functional group introduction |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume